molecular formula C16H20N2O5 B1263012 (3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester

(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester

Cat. No.: B1263012
M. Wt: 320.34 g/mol
InChI Key: PCIUZCZLNGIZPT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Enantioselectivity in Chemical Reactions

  • Candida Rugosa Lipase Application : A study by Sobolev et al. (2002) discussed the use of Candida Rugosa Lipase for hydrolysis reactions in dihydropyridine derivatives, emphasizing the role of acyl chain length and branching in influencing enantioselectivity. This is relevant because it highlights the enzymatic application in manipulating specific chemical structures, similar to the one you're interested in (Sobolev et al., 2002).

Synthesis and Structural Analysis

  • Synthesis of Pharmacologically Relevant Compounds : Watermeyer et al. (2009) detailed the synthesis and crystal structure of pharmacologically relevant compounds containing specific moieties, highlighting the importance of structural analysis in understanding chemical behavior, which can be applied to the compound (Watermeyer et al., 2009).
  • Rearrangements and Derivatives : Research by Kim (1986) focused on the rearrangements of specific dihydropyridine derivatives, showing how structural modifications can lead to different products, which is crucial for understanding the potential chemical pathways of similar compounds (Kim, 1986).

Acidity and Electrophoresis Applications

  • Acidity Constants Determination : A study by Mofaddel et al. (2004) explored the determination of acidity constants of compounds with acidic carbon atoms via capillary electrophoresis. This could be relevant in assessing the acidity profile of the compound (Mofaddel et al., 2004).

Applications in Drug Synthesis

  • Esterase Application in Drug Synthesis : Shibatani et al. (1992) discussed the use of esterase from Serratia marcescens for the asymmetric hydrolysis of phenylglycidate ester, an important step in synthesizing a coronary vasodilator. This indicates the potential application of enzymes in synthesizing related ester compounds (Shibatani et al., 1992).

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

dimethyl (3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C16H20N2O5/c1-11(2)10-16(12-8-6-5-7-9-12)13(19)17(14(20)22-3)18(16)15(21)23-4/h5-9,11H,10H2,1-4H3/t16-/m0/s1

InChI Key

PCIUZCZLNGIZPT-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CC(C)CC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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